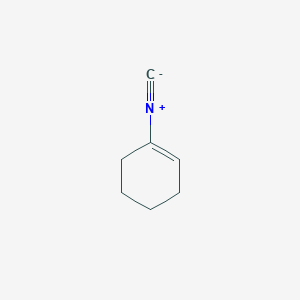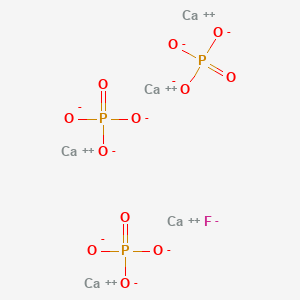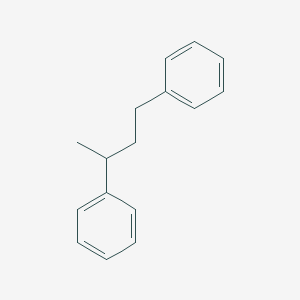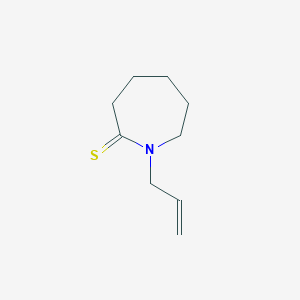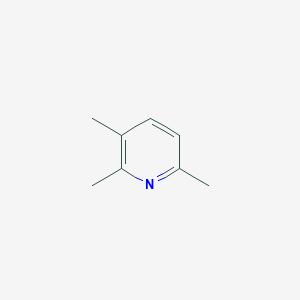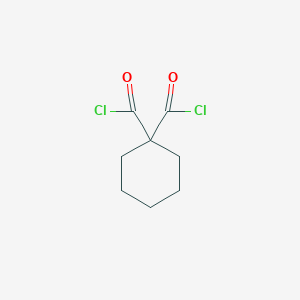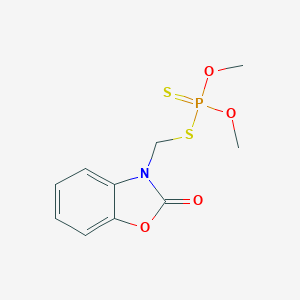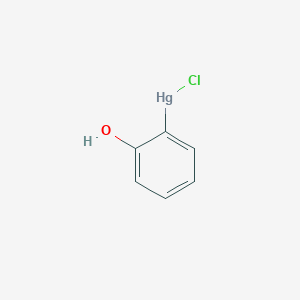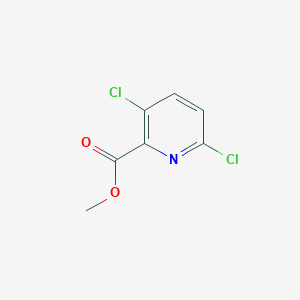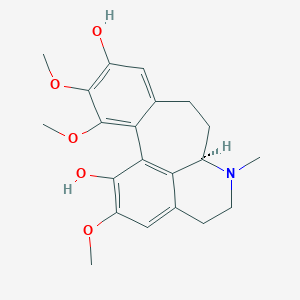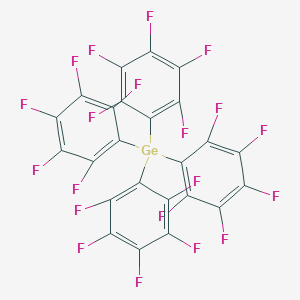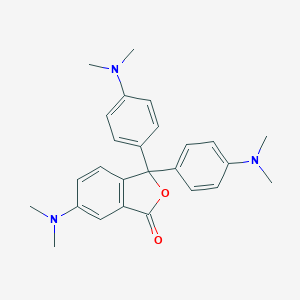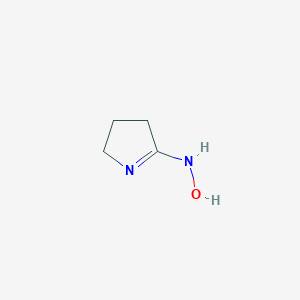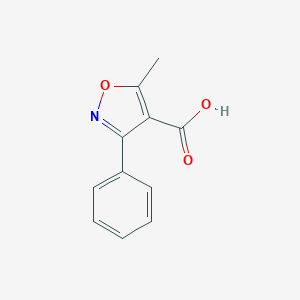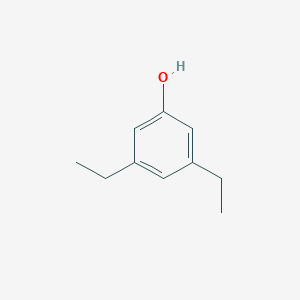
3,5-Diethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethylphenol is a chemical compound that is commonly used in various scientific research applications due to its unique properties. It is an organic compound that belongs to the family of phenols and is also known as DEP. This compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.
Wirkmechanismus
The mechanism of action of 3,5-Diethylphenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals in the body, which can have a range of effects on physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,5-Diethylphenol are not fully understood. However, studies have shown that this compound can have a range of effects on various physiological processes. It has been shown to have anti-inflammatory properties and can also act as an antioxidant. Additionally, it has been shown to have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Diethylphenol in lab experiments are its unique properties and its ability to act as a starting material for the synthesis of other compounds. However, there are also limitations to its use. For example, it can be difficult to obtain pure samples of this compound, and it can also be expensive.
Zukünftige Richtungen
There are several future directions for research on 3,5-Diethylphenol. One potential area of research is its use as an anti-cancer agent. Additionally, research could be conducted to better understand the mechanism of action of this compound and its effects on various physiological processes. Further research could also be conducted to develop more efficient methods for synthesizing this compound.
Synthesemethoden
The synthesis of 3,5-Diethylphenol involves the reaction of 3,5-diethylphenyl magnesium bromide with water. The reaction takes place in the presence of a catalyst, which is usually a palladium catalyst. The reaction yields 3,5-Diethylphenol as the final product. This method of synthesis is widely used and is considered to be the most efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
3,5-Diethylphenol is widely used in scientific research due to its unique properties. It is used as a reagent in various chemical reactions and is also used as a starting material for the synthesis of other compounds. This compound is also used in the production of various industrial products such as plastics, resins, and adhesives. Additionally, it is used in the production of fragrances and flavors.
Eigenschaften
CAS-Nummer |
1197-34-8 |
|---|---|
Produktname |
3,5-Diethylphenol |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3,5-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
LPCJHUPMQKSPDC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1)O)CC |
Kanonische SMILES |
CCC1=CC(=CC(=C1)O)CC |
Andere CAS-Nummern |
1197-34-8 |
Synonyme |
3,5-diethylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



